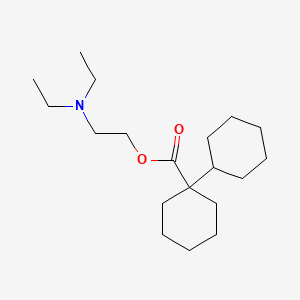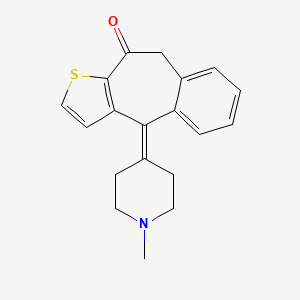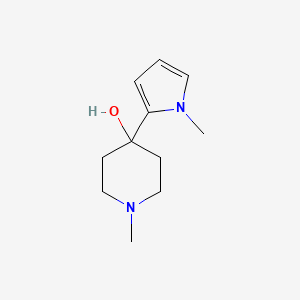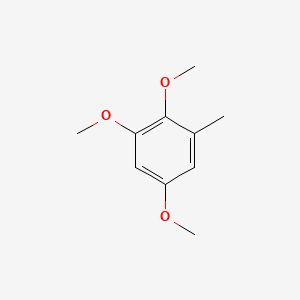
2,3,5-Trimethoxytoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethoxytoluene is a member of methoxybenzenes.
Wissenschaftliche Forschungsanwendungen
Chemical Intermediate Synthesis
2,3,5-Trimethoxytoluene (TMT) has significant applications in the synthesis of various chemical intermediates. For instance, its liquid-phase oxidation can produce important intermediates for medicine production. The oxidation of 3,4,5-trimethoxytoluene, a related compound, yields high-purity aldehydes, crucial in pharmaceutical manufacturing (Kitajima et al., 1988).
Extraction from Natural Sources
TMT and its derivatives have been successfully isolated from natural sources, such as the genus 'Stockwellia.' This extraction process, often involving steam distillation, underscores the presence and relevance of TMT in various plant species, which can have broader implications for the field of phytochemistry (Brophy et al., 1992).
Electrochemical Studies
Electrochemical research has explored the anodic oxidation of compounds like 3,4,5-trimethoxytoluene. These studies provide insights into the behavior of TMT and similar compounds under electrochemical conditions, potentially leading to applications in electrochemical synthesis and analysis (Said et al., 2002).
Process Development for Synthesis
The process development of synthesizing TMT itself has been a topic of research. Optimizing the synthesis process from simpler compounds, like p-cresol, can lead to more efficient and cost-effective production methods, which are vital for industrial-scale applications (Sankaranarayanan and Chandalia, 2006).
Role in Traditional Medicine
Studies on traditional Chinese medicine have identified TMT as one of the key absorbed volatile organic compounds in certain herbal treatments. This finding suggests that TMT could play a significant role in the pharmacological activity and safety profiles of these medicinal herbs (Liu et al., 2020).
Synthesis of Derivatives
TMT serves as a starting material for the synthesis of various derivatives, including complex molecules like benzoquinones. This application demonstrates the versatility of TMT as a foundational chemical in synthetic organic chemistry (Wang et al., 2014).
Eigenschaften
CAS-Nummer |
38790-14-6 |
|---|---|
Produktname |
2,3,5-Trimethoxytoluene |
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1,2,5-trimethoxy-3-methylbenzene |
InChI |
InChI=1S/C10H14O3/c1-7-5-8(11-2)6-9(12-3)10(7)13-4/h5-6H,1-4H3 |
InChI-Schlüssel |
HLFDEAPOXFIBPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)OC)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)OC)OC |
Andere CAS-Nummern |
38790-14-6 |
Synonyme |
2,3,5-trimethoxytoluene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



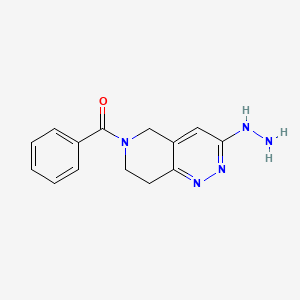
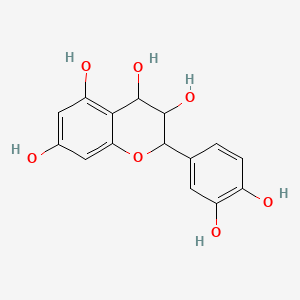
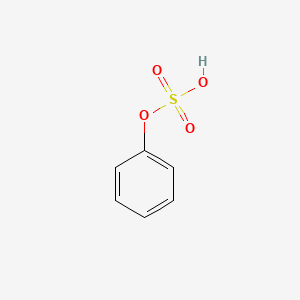
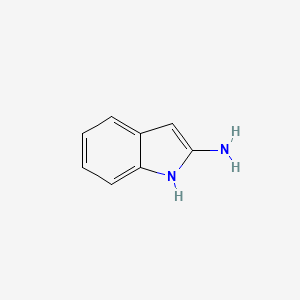
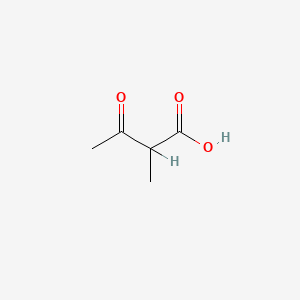

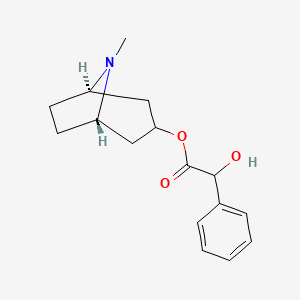
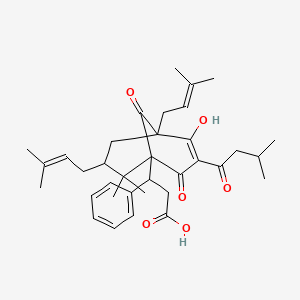
![4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B1218971.png)
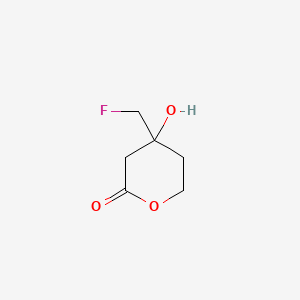
![N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide](/img/structure/B1218975.png)
